4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenyl isocyanate with 4,4-bis(hydroxyphenyl)pentanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance efficiency and reduce costs. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The phenyl rings provide structural stability and facilitate interactions with other aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(4-{[(4-aminophenyl)carbamoyl]oxy}phenyl)pentanoic acid: Similar structure but with amino groups instead of nitro groups.
4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid: Contains methyl groups on the phenyl rings.
Uniqueness
4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6625-42-9 |
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Molecular Formula |
C31H26N4O10 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
4,4-bis[4-[(4-nitrophenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C31H26N4O10/c1-31(19-18-28(36)37,20-2-14-26(15-3-20)44-29(38)32-22-6-10-24(11-7-22)34(40)41)21-4-16-27(17-5-21)45-30(39)33-23-8-12-25(13-9-23)35(42)43/h2-17H,18-19H2,1H3,(H,32,38)(H,33,39)(H,36,37) |
InChI Key |
JOBJOQOHDXIKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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